molecular formula C10H11BrN2O B1285538 N-(6-bromopyridin-3-yl)cyclobutanecarboxamide CAS No. 885267-03-8

N-(6-bromopyridin-3-yl)cyclobutanecarboxamide

Cat. No.: B1285538
CAS No.: 885267-03-8
M. Wt: 255.11 g/mol
InChI Key: KFXKOPHDHCVVJE-UHFFFAOYSA-N
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Description

N-(6-Bromopyridin-3-yl)cyclobutanecarboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate or potential pharmacophore. The 6-bromopyridin-3-yl moiety is a common structural feature in many biologically active molecules, serving as a versatile handle for further synthetic modification via cross-coupling reactions . The carboxamide bridge connecting the bromopyridine and cyclobutane rings is a stable and common linkage in drug design, often contributing to favorable molecular properties and target binding . Compounds featuring similar N-(pyridinyl)carboxamide scaffolds have been investigated in published patents for a range of therapeutic applications, indicating the value of this structural class in developing new therapeutic agents . Furthermore, the cyclobutanecarboxamide group is a rigid, small-ring structure that can impart conformational restraint and influence the compound's metabolic stability and physicochemical characteristics, making it a valuable component in the design of novel active compounds . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant scientific literature for specific synthetic protocols and applications of this structural motif.

Properties

IUPAC Name

N-(6-bromopyridin-3-yl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-5-4-8(6-12-9)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXKOPHDHCVVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590248
Record name N-(6-Bromopyridin-3-yl)cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-03-8
Record name N-(6-Bromopyridin-3-yl)cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

A representative method involves the reaction of 6-bromopyridin-3-amine with cyclobutanecarboxylic acid in the presence of carbodiimide coupling agents:

Step Reagents & Conditions Description Yield & Notes
1 6-bromopyridin-3-amine + cyclobutanecarboxylic acid + 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide + 1-hydroxybenzotriazole Stirred in anhydrous solvent (e.g., dichloromethane or DMF) at room temperature or slightly elevated temperature Moderate to good yields; mild conditions preserve sensitive functional groups
2 Work-up by aqueous extraction and purification by silica gel chromatography Removal of by-products and isolation of pure amide Purity confirmed by NMR, LC-MS

This method is widely used due to its operational simplicity and efficiency in forming amide bonds without racemization or side reactions.

Palladium-Catalyzed Cross-Coupling for Amide Derivatives

In some advanced synthetic routes, palladium-catalyzed coupling reactions are employed to introduce the cyclobutanecarboxamide moiety onto bromopyridine derivatives:

Step Reagents & Conditions Description Yield & Notes
1 4-bromo-N-methylpicolinamide + methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcyclobutanecarboxylate + Pd(PPh3)4 + K2CO3 Reaction in N,N-dimethylformamide (DMF) and methanol under inert atmosphere at 150°C for 10 minutes in sealed tube Yields around 250 mg from 204 mg starting material; rapid reaction time due to microwave heating
2 Purification by silica gel chromatography with hexanes/ethyl acetate gradient Isolation of cyclobutanecarboxamide-substituted pyridine derivatives LC-MS confirms product mass (m/z = 325 M+H)+

This method allows for the construction of complex amide derivatives with high regioselectivity and functional group tolerance.

Boronate Ester Intermediate and Sequential Coupling

A multi-step approach involves:

  • Formation of boronate ester intermediates from bromopyridine derivatives.
  • Subsequent palladium-catalyzed coupling with cyclobutanecarboxamide-containing partners.
Step Reagents & Conditions Description Yield & Notes
1 1-(5-bromopyridin-2-yl)-N-(2-methoxypyrimidin-5-yl)cyclobutanecarboxamide + bis(pinacolato)diboron + KOAc + Pd(dppf)Cl2 Borylation in dioxane at 100°C for 2 hours under nitrogen Intermediate boronate ester formed
2 Coupling with 4-bromo-N-methylpyridine-2-carboxamide + saturated NaHCO3 + Pd(dppf)Cl2 at 75°C for 2 hours Formation of bipyridine cyclobutanecarboxamide derivatives Final product isolated by silica gel chromatography; yields ~0.063 g from 0.28 g starting material

This sequence is useful for synthesizing structurally diverse amide derivatives with potential biological activity.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield/Selectivity
Catalyst Pd(PPh3)4, Pd(dppf)Cl2 Essential for cross-coupling efficiency
Base Potassium carbonate, potassium acetate Facilitates deprotonation and coupling
Solvent DMF, dioxane, methanol mixtures Solubility and reaction rate optimization
Temperature 75–150°C (microwave or conventional heating) Higher temperatures accelerate reaction but require sealed tubes/inert atmosphere
Atmosphere Nitrogen or argon Prevents oxidation of sensitive catalysts and reagents
Purification Silica gel chromatography with hexanes/ethyl acetate gradient Ensures product purity and removal of side products

Analytical Data Supporting Preparation

  • LC-MS : Molecular ion peaks consistent with expected molecular weights (e.g., m/z 325 for cyclobutanecarboxamide derivatives).
  • NMR Spectroscopy : Proton and carbon NMR confirm the presence of amide protons, cyclobutane ring protons, and bromopyridine aromatic signals.
  • Chromatography : Silica gel column chromatography effectively separates product from impurities.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
Carbodiimide-mediated amide coupling 6-bromopyridin-3-amine, cyclobutanecarboxylic acid, EDC, HOBt RT to mild heating, DCM or DMF Moderate to good Mild, widely applicable
Pd-catalyzed cross-coupling 4-bromo-N-methylpicolinamide, cyclobutanecarboxylate boronate ester, Pd(PPh3)4, K2CO3 150°C, sealed tube, inert atmosphere Moderate to good Rapid, microwave-assisted
Sequential borylation and coupling Bromopyridine amide, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc 75–100°C, nitrogen atmosphere Moderate Enables complex derivatives

Research Findings and Considerations

  • The amide bond formation is the critical step, with carbodiimide coupling providing a reliable and mild method.
  • Palladium-catalyzed cross-coupling expands the synthetic toolbox, allowing for the introduction of cyclobutanecarboxamide moieties onto bromopyridine scaffolds with good regioselectivity.
  • Reaction optimization includes controlling temperature, atmosphere, and catalyst loading to maximize yield and purity.
  • The presence of the bromine atom on the pyridine ring allows for further functionalization via cross-coupling reactions, enhancing synthetic versatility.
  • Analytical data confirm the successful synthesis and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromopyridin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Amide Bond Formation: The carboxamide group can participate in reactions to form new amide bonds with other compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(6-bromopyridin-3-yl)cyclobutanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-bromopyridin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The brominated pyridine ring can interact with various enzymes and receptors, potentially modulating their activity. The cyclobutanecarboxamide moiety may also play a role in stabilizing the compound’s interactions with its targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Key Observations

Impact of Cyclic Substituent Size The cyclopropane derivative (40) exhibited the highest melting point (257–258°C), likely due to increased ring strain and tighter crystal packing compared to the cyclobutane analog (41) (252–253°C). Yield variations highlight synthetic challenges: the cyclobutane derivative (41) had the lowest yield (22%), possibly due to steric hindrance during coupling reactions.

The cyclopropane and cyclobutane derivatives demonstrated superior purity (>95%), indicating their suitability for pharmacological screening .

Synthetic Methodology

  • The synthesis of related compounds (e.g., 41 ) involved Suzuki-Miyaura cross-coupling using boronate ester precursors (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives). Similar strategies could be applied to the target compound, leveraging the 6-bromopyridine moiety for functionalization .

Broader Context and Unresolved Questions

  • Further studies comparing bromine with other halogens (e.g., Cl, I) are needed.
  • Computational Insights : highlights computational tools for predicting properties of carboxamides (e.g., pKa, logP). Applying these to the target compound could rationalize its reactivity or solubility .

Biological Activity

N-(6-bromopyridin-3-yl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various studies, including its mechanism of action, comparisons with similar compounds, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclobutane ring linked to a carboxamide group and a 6-bromopyridine moiety. Its molecular formula is C12H12BrN2OC_{12}H_{12}BrN_2O with a molecular weight of approximately 284.14 g/mol. The presence of the bromine atom at the 6-position of the pyridine ring significantly influences its reactivity and biological interactions.

Structural Characteristics

FeatureDescription
Molecular FormulaC₁₂H₁₂BrN₂O
Molecular Weight284.14 g/mol
Key Functional GroupsCyclobutane, Carboxamide, Bromopyridine

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that compounds with similar structures may act as inhibitors for key enzymes involved in inflammatory processes and neurodegenerative diseases. The bromine substitution enhances binding affinity and specificity towards these targets, which may include enzymes such as GSK-3β and IKK-β .

Therapeutic Applications

  • Anti-inflammatory Activity : The compound has shown potential in suppressing pro-inflammatory cytokines and nitric oxide production in cellular models, indicating its use in treating inflammatory diseases .
  • Neuroprotective Effects : It has been observed to protect against neurodegeneration in models of tau hyperphosphorylation, suggesting possible applications in neurodegenerative disorders like Alzheimer's disease .
  • Cancer Treatment : There is evidence that it can inhibit histone demethylases, which are implicated in cancer progression, thus representing a potential therapeutic avenue for oncology .

Study on GSK-3β Inhibition

A study highlighted the compound's ability to inhibit GSK-3β with an IC₅₀ value of 8 nM, demonstrating significant potency compared to other compounds in its class . This inhibition is crucial as GSK-3β is involved in various signaling pathways related to cancer and neurodegeneration.

Inflammatory Response Model

In an experimental model using microglial BV-2 cells, this compound effectively reduced the production of inflammatory mediators like IL-1β and TNF-α when exposed to lipopolysaccharide stimulation . This suggests its utility in managing neuroinflammation.

Comparison with Similar Compounds

The uniqueness of this compound can be understood better by comparing it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(6-chloropyridin-3-yl)cyclobutanecarboxamideChlorine instead of brominePotentially different activity profile
N-(5-bromopyridin-2-yl)cyclobutanecarboxamideDifferent bromine positionVaries in binding affinity
N-(pyridin-2-yl)cyclobutanecarboxamideLacks halogen substitutionReduced reactivity and biological activity

These comparisons illustrate how the presence of bromine at the 6-position may enhance reactivity and selectivity towards biological targets compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(6-bromopyridin-3-yl)cyclobutanecarboxamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclobutanecarboxamide derivatives are often prepared by reacting cyclobutanecarbonyl chloride with substituted pyridines under anhydrous conditions. Evidence from similar hydrazine-carboxamide syntheses (e.g., coupling with bromopyridine intermediates) suggests yields can be optimized using catalysts like DCC (dicyclohexylcarbodiimide) and bases such as triethylamine in DMF . Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are recommended.
  • Data : Typical yields for analogous carboxamide syntheses range from 53% to 66%, with melting points between 148–201°C .

Q. How can the structure and purity of this compound be confirmed?

  • Methodology :

  • ¹H NMR : Key signals include cyclobutane protons (δ 1.8–2.4 ppm, multiplet) and aromatic pyridine protons (δ 7.5–8.0 ppm). The amide NH protons typically appear as broad singlets (δ ~10–12 ppm) .
  • LC-MS : The molecular ion peak ([M+H]⁺) should align with the theoretical molecular weight (C₁₁H₁₂BrN₂O: ~283.1 g/mol).
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and bromine percentages should match calculated values (e.g., C: 46.67%, H: 4.27%, N: 9.89%, Br: 28.27%) .

Q. What solvent systems are suitable for recrystallizing this compound?

  • Methodology : Ethanol, methanol, or acetone/water mixtures are commonly used. For example, cyclobutanecarboxamide derivatives with similar solubility profiles are recrystallized from hot ethanol, yielding pure crystals with defined melting points .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and spectroscopic data be resolved?

  • Methodology :

  • X-ray refinement : Use SHELX software (e.g., SHELXL) for high-resolution structure determination. SHELX is robust for small molecules and can resolve ambiguities in bond lengths/angles caused by dynamic disorder or twinning .
  • NMR validation : Compare experimental coupling constants (e.g., cyclobutane ring puckering) with DFT-calculated values to reconcile discrepancies .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent modification : Replace the bromine atom with fluorine or amino groups to alter electronic effects (see , where an amino analog showed enhanced solubility) .
  • Scaffold hybridization : Attach pharmacophores like morpholine or pyrrolidine rings (as in ) to improve target binding .
  • Pharmacokinetic profiling : Use in vitro assays (e.g., metabolic stability in liver microsomes) to prioritize analogs with favorable ADME properties .

Q. How can computational modeling predict binding modes of this compound with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or GPCRs). The cyclobutane ring’s rigidity may restrict conformational flexibility, enhancing selectivity .
  • MD simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and hydrogen-bonding patterns with active-site residues .

Q. What analytical techniques resolve batch-to-batch variability in synthesis?

  • Methodology :

  • HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water mobile phase).
  • DSC/TGA : Characterize thermal stability (decomposition temperature >200°C) to identify polymorphic forms .

Key Research Challenges

  • Stereochemical control : The cyclobutane ring’s puckering may lead to diastereomer formation during synthesis. Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) can address this .
  • Biological target identification : Use phenotypic screening (e.g., kinase inhibition panels) or affinity chromatography to identify protein targets .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-bromopyridin-3-yl)cyclobutanecarboxamide
Reactant of Route 2
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N-(6-bromopyridin-3-yl)cyclobutanecarboxamide

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